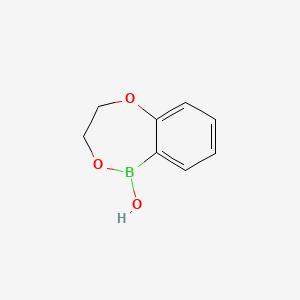

3,4-Dihydro-2,5,1-benzodioxaborepin-1-OL

Description

Overview of Organoboron Chemistry's Significance in Synthetic Methodologies

Organoboron chemistry has become a cornerstone of modern organic synthesis, providing a versatile toolkit for the construction of complex molecules. rsc.org The unique characteristics of organoboron compounds, such as their stability, selectivity, and functional group tolerance, make them indispensable reagents. rsc.orgnih.gov A key application is their role as nucleophilic partners in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov

The most prominent example is the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which utilizes organoboron reagents (typically boronic acids and esters) and a palladium catalyst to form new C-C bonds. rsc.orgnih.gov Beyond this, hydroboration reactions allow for the anti-Markovnikov addition of a boron-hydrogen bond across alkenes and alkynes, which can then be oxidized to produce alcohols or undergo other transformations. nih.gov The preparation of these valuable reagents is often achieved through methods like the hydroboration of unsaturated bonds or the palladium-catalyzed borylation of aryl halides. nih.gov The inherent Lewis acidity of the boron atom is another fundamental property that is exploited in various chemical processes, including catalysis and chemical sensing. nih.gov

Classification and Structural Diversity of Heterocyclic Systems Incorporating Boron Atoms

Boron-containing heterocycles are cyclic compounds where one or more carbon atoms in the ring are replaced by a boron atom. This incorporation of boron imparts unique properties to the cyclic system. mdpi.com These heterocycles can be broadly classified based on ring size, the number of heteroatoms, and their saturation level. They range from small, strained rings to larger, more complex polycyclic systems. nih.gov

Common classes include:

Borinanes and Borepanes: Saturated six- and seven-membered rings containing a single boron atom.

Azaborines and Oxaboroles: Aromatic or non-aromatic five- or six-membered rings containing both boron and another heteroatom like nitrogen (aza) or oxygen (oxa). nih.govresearchgate.net These systems are of interest because a boron-nitrogen unit is isoelectronic with a carbon-carbon unit, allowing for the creation of heteroaromatic compounds with distinct electronic properties. nih.gov

Benzoxaboroles: A bicyclic system consisting of a benzene (B151609) ring fused to an oxaborole ring. This scaffold has gained significant attention in medicinal chemistry. mdpi.comresearchgate.net

Dioxaboroles and Dioxaborepins: Rings containing one boron and two oxygen atoms. The stability and reactivity of these cyclic boronate esters make them valuable in organic synthesis and materials science. nih.gov

The structural diversity is vast, with the boron atom being either tricoordinate (three-valent) or tetracoordinate (four-valent), which significantly influences the geometry and reactivity of the heterocycle. nih.gov

Specific Focus: Benzodioxaborepin Frameworks – Unique Structural and Electronic Attributes

The benzodioxaborepin framework consists of a benzene ring fused to a seven-membered dioxaborepin ring (containing two oxygen atoms and one boron atom). The specific compound of interest, 3,4-Dihydro-2,5,1-benzodioxaborepin-1-OL, belongs to this class. This structure is a type of cyclic boronic ester.

Structural Attributes: The seven-membered ring in a benzodioxaborepin is inherently non-planar. The fusion to the rigid benzene ring imposes significant conformational constraints. The dihydro aspect of the target molecule indicates that two carbons in the seven-membered ring are saturated (sp³ hybridized), adding further complexity to its three-dimensional shape. The boron atom in such frameworks is typically trigonal planar when tricoordinate, but can adopt a tetrahedral geometry if it coordinates with a Lewis base.

Properties

IUPAC Name |

1-hydroxy-3,4-dihydro-2,5,1-benzodioxaborepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO3/c10-9-7-3-1-2-4-8(7)11-5-6-12-9/h1-4,10H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIDXIVQIIWEJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=CC=CC=C2OCCO1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4 Dihydro 2,5,1 Benzodioxaborepin 1 Ol and Analogous Structures

Cyclization Strategies for the Construction of Boron-Oxygen Heterocycles

The formation of the benzodioxaborepin ring system fundamentally relies on the creation of two ether linkages and a boronate ester within a seven-membered ring. Cyclization strategies are the most direct methods to achieve this, typically involving the reaction of bifunctional precursors.

Routes Involving Boronic Acids and Esters as Precursors

The reaction between boronic acids and diols to form cyclic boronate esters is a well-established and reversible process. acs.org This principle is a cornerstone for the synthesis of B-O heterocycles. For the construction of the 3,4-Dihydro-2,5,1-benzodioxaborepin-1-OL ring, a key precursor is a molecule that contains both a phenolic hydroxyl group and a primary alcohol, separated by a two-carbon linker, such as 2-(2-hydroxyethyl)phenol. mostwiedzy.plrsc.orgresearchgate.net

The condensation of an arylboronic acid with 2-(2-hydroxyethyl)phenol under dehydrating conditions directly yields the target benzodioxaborepin ring. The reaction proceeds by the sequential or simultaneous formation of boronate esters with the two hydroxyl groups.

Alternatively, an intramolecular cyclization approach can be envisioned. A precursor such as 2-(2-hydroxyethoxy)phenylboronic acid, which already contains the aryl ether linkage, can undergo an intramolecular condensation between the boronic acid and the pendant hydroxyl group to form the seven-membered ring. This approach offers high efficiency, particularly in dilute solutions where intermolecular reactions are disfavored.

Table 1: Precursors for Boronic Acid-Based Cyclization

| Precursor 1 | Precursor 2 | Product Ring System | Method |

|---|---|---|---|

| Arylboronic Acid | 2-(2-hydroxyethyl)phenol | 3,4-Dihydro-2,5,1-benzodioxaborepin | Intermolecular Condensation |

Atom Insertion Reactions: Boron into Cyclic Ethers

A more recent and advanced strategy for the synthesis of boron-containing heterocycles involves single-atom editing, where a boron atom is inserted into a pre-existing heterocyclic framework. researchgate.net This method can theoretically be applied to the synthesis of benzodioxaborepins. For instance, the insertion of a boron atom into a suitable seven-membered cyclic ether containing the 1,4-benzodioxepin skeleton could yield the desired product.

While specific examples for the synthesis of this compound via this route are not prevalent, the general methodology represents a promising area for future research. The reaction could also proceed via a ring-expansion of a more readily available, smaller heterocycle, such as a 2,3-dihydrobenzofuran (B1216630) derivative, upon reaction with a suitable boron reagent.

Intermolecular and Intramolecular Cyclocondensations with Boron Reagents

Cyclocondensation reactions are a versatile method for forming heterocyclic rings. nih.gov In the context of benzodioxaborepin synthesis, this can involve both intermolecular and intramolecular pathways.

Intermolecular Cyclocondensation: This approach involves the reaction of three components, for example, a catechol, ethylene (B1197577) glycol (or a derivative like 2-bromoethanol), and a boronic acid or its derivative (e.g., boron trichloride). While potentially leading to lower yields due to competing side reactions, this method offers flexibility in the choice of starting materials. A more controlled intermolecular reaction is the direct condensation of 2-(2-hydroxyethyl)phenol with a boronic acid, as described in section 2.1.1.

Intramolecular Cyclocondensation: This is often the more efficient method. mdpi.com A suitably functionalized precursor, containing all the necessary atoms for the ring, is synthesized first and then cyclized. For the target molecule, a precursor like 2-bromo-1-(2-hydroxyethoxy)benzene could be borylated and then cyclized, or a molecule containing a boronic ester and a leaving group could undergo intramolecular ring closure. The high efficiency of intramolecular reactions, especially under high dilution conditions, makes this an attractive strategy for complex heterocycle synthesis.

Catalytic Approaches in Benzodioxaborepin Synthesis

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and milder reaction conditions compared to stoichiometric approaches. Both transition-metal catalysis and Lewis acid catalysis are powerful tools for the construction of complex cyclic molecules.

Transition Metal-Catalyzed Borylation and Cyclization Reactions

Transition metals, particularly palladium, are widely used to catalyze the formation of C-C and C-heteroatom bonds. nih.gov A plausible route to the benzodioxaborepin ring system involves a palladium-catalyzed intramolecular C-O bond formation (etherification). bohrium.com

This strategy could involve a precursor such as a borylated 2-(2-hydroxyethoxy)phenyl halide. In the presence of a palladium catalyst and a suitable base, an intramolecular Buchwald-Hartwig type etherification could occur to form the seven-membered ring. Another approach could be a tandem reaction involving a transition metal-catalyzed C-H borylation followed by an intramolecular cyclization. bohrium.com While specific examples for the synthesis of benzodioxaborepins using this method are still emerging, the versatility of transition-metal catalysis makes it a highly promising strategy.

Table 2: Potential Catalytic Cyclization Strategies

| Catalyst Type | Proposed Reaction | Precursor Example |

|---|---|---|

| Palladium | Intramolecular C-O Cyclization | 2-(2-hydroxyethoxy)phenylboronic acid pinacol (B44631) ester |

| Palladium | Tandem Borylation/Etherification | 2-bromo-1-(2-hydroxyethoxy)benzene |

Lewis Acid-Promoted Cycloaddition and Rearrangement Processes

Lewis acids are known to promote a variety of organic reactions, including cycloadditions and rearrangements, by activating substrates. mdpi.commdpi.com Boron trifluoride etherate (BF₃·OEt₂) is a commonly used Lewis acid that can catalyze cyclization reactions involving alcohols and other nucleophiles. rsc.orgnih.gov

For the synthesis of the benzodioxaborepin skeleton, a Lewis acid could promote the intramolecular cyclization of a precursor like 2-(2-hydroxyethoxy)phenylboronic acid by activating the boronic acid moiety towards nucleophilic attack by the terminal hydroxyl group.

Another potential, though more complex, route is through a formal [4+3] cycloaddition reaction. researchgate.net This would involve the reaction of a four-atom π-system (like a catechol derivative) with a three-atom component activated by a Lewis acid. While synthetically challenging, cycloaddition reactions offer a powerful method for the rapid construction of seven-membered rings. Rearrangement reactions, such as the ring expansion of a smaller heterocycle promoted by a Lewis acid, could also be a viable, albeit less direct, synthetic pathway. researchgate.net

Development of Stereoselective and Regioselective Methodologies for Dihydrobenzodioxaborepin Scaffolds

The controlled synthesis of complex heterocyclic structures like dihydrobenzodioxaborepins requires precise command over stereochemistry and regiochemistry. Cyclocondensation reactions are a frequently utilized method for synthesizing boron heterocycles, often demonstrating significant regio- or stereoselectivity, which is crucial for applications such as drug development. researchgate.netaablocks.com The formation of the dihydrobenzodioxaborepin ring typically involves the reaction of a substituted benzene (B151609) derivative bearing two suitably positioned oxygen-containing functional groups with a boron source, such as a boronic acid or its ester.

Stereoselective Approaches:

Achieving stereoselectivity in the synthesis of dihydrobenzodioxaborepin scaffolds that contain chiral centers is a significant objective. While specific enantioselective methods for this compound are not extensively documented, principles from related systems demonstrate the feasibility of such syntheses. The use of chiral substrates or catalysts is a primary strategy for controlling stereoselectivity in the formation of complex molecules. numberanalytics.com

One relevant example involves the diastereoselective synthesis of seven- and eight-membered bimetallic boron heterocycles from the reaction of arylboronic acids with various salen ligands. uaeh.edu.mx These reactions yield complexes with chiral boron atoms, and the formation of the heterocyclic structures proceeds with notable diastereoselectivity. uaeh.edu.mx This approach highlights how the inherent chirality of a ligand can direct the stereochemical outcome of the cyclization, a principle that could be applied to the synthesis of chiral dihydrobenzodioxaborepin derivatives. By starting with an enantiomerically pure diol precursor, it is possible to construct an enantioenriched cyclic boronic ester. researchgate.net

Regioselective Strategies:

Regioselectivity is critical when the benzene ring or the ethylenedioxy bridge of the dihydrobenzodioxaborepin scaffold is unsymmetrically substituted. The site of cyclization is determined by the relative reactivity of the functional groups involved. Control over regioselectivity is often achieved through substrate design, where the electronic and steric properties of the starting materials guide the reaction to the desired outcome. numberanalytics.com

In the context of cyclocondensation reactions to form boron heterocycles, the choice of reactants and conditions can dictate the regiochemical outcome. For instance, in palladium-catalyzed intramolecular hydroamidation to form 3-benzazepinones, an analogous seven-membered ring, regioselectivity is achieved by careful selection of the substrate and catalyst system. numberanalytics.com Similarly, for the dihydrobenzodioxaborepin system, a precursor molecule like a substituted 1,2-benzenedimethanol (B1213519) would react with a boronic acid. If the two hydroxymethyl groups have different steric or electronic environments, one may react preferentially, leading to a regioselective cyclization.

| Methodology | Controlling Factor | Key Principle | Potential Application to Dihydrobenzodioxaborepins | Reference |

|---|---|---|---|---|

| Diastereoselective Cyclization | Chiral Ligands/Substrates | Reaction of arylboronic acids with chiral salen ligands leads to the formation of chiral boron atoms with high diastereoselectivity. | Using an enantiopure diol precursor derived from the benzene ring could introduce stereocenters in a controlled manner during cyclization. | uaeh.edu.mx |

| Substrate-Controlled Regioselectivity | Steric/Electronic Effects | Differentiation of reactive sites on an unsymmetrical precursor molecule directs the ring-closing reaction to a specific position. | An unsymmetrically substituted 1,2-di(hydroxymethyl)benzene derivative could be used to control the point of ring closure with the boron reagent. | numberanalytics.com |

| Catalyst-Controlled Synthesis | Chiral Catalysts | Chiral catalysts or ligands can be employed to govern the stereoselectivity of ring formation. | Development of a catalytic, enantioselective cyclization process using a suitable chiral Lewis acid or transition metal catalyst. | numberanalytics.com |

Emerging Synthetic Techniques Relevant to Boron Heterocycle Formation (e.g., Photochemical Methodologies)

Modern synthetic chemistry is continuously evolving, with new techniques offering milder and more efficient pathways to complex molecules. The synthesis of boron heterocycles has benefited from these advancements, particularly from the application of photochemical methods. researchgate.netaablocks.com

Photochemical Methodologies:

Photoinduced reactions have emerged as a powerful tool for the synthesis of organoboron compounds. nih.govacs.orgnih.gov These methods often proceed under mild conditions, using visible light to generate highly reactive intermediates that would be difficult to access through thermal methods. nih.goveurekalert.org Photoredox catalysis, using either transition metal complexes or organic dyes, can initiate borylation reactions by activating stable boron reagents. acs.orgnih.gov

A common strategy involves the photoinduced generation of boryl radicals. rsc.org For example, visible light can induce the homolytic cleavage of a B–B bond in reagents like bis(pinacolato)diboron, or a B–H bond. rsc.org These boryl radicals can then participate in various transformations, such as addition to unsaturated bonds, to form new carbon-boron bonds. rsc.org This approach could be adapted to synthesize precursors for dihydrobenzodioxaborepins or even to perform late-stage borylation on a pre-formed heterocyclic scaffold. nih.gov The direct excitation of specifically designed organoborate complexes with visible light can also generate alkyl radicals, which can be used to construct complex organic molecules. eurekalert.org

Other Emerging Techniques:

Beyond photochemistry, other modern synthetic methods are relevant to the formation of boron heterocycles. "Single-atom editing" is a concept that involves the precise insertion or modification of single atoms within a molecular framework. rsc.org Methodologies are being developed for the insertion of boron atoms into existing heterocyclic systems to create novel boron-containing rings. rsc.org This strategy could potentially be used to convert other benzodioxepine-type structures into the desired benzodioxaborepin scaffold. Furthermore, transition-metal-catalyzed C-H borylation represents an economical and atom-efficient method to create precursors for boron heterocycles. researchgate.net

| Technique | Mechanism/Principle | Advantages | Potential Relevance to Dihydrobenzodioxaborepins | Reference |

|---|---|---|---|---|

| Visible-Light Photoredox Catalysis | Generation of boryl radicals from diboron (B99234) reagents via single-electron transfer (SET) or energy transfer. | Mild reaction conditions, high efficiency, broad substrate scope. | Could be used for C-H borylation of a precursor or direct borylation to form a C-B bond in the heterocyclic system. | acs.orgnih.gov |

| Direct Photochemical Activation | Direct visible-light excitation of custom-designed organoborate complexes to generate reactive radical intermediates. | Avoids the need for expensive photoredox catalysts. | Enables the formation of C-C bonds adjacent to the boron-containing ring by using the generated radicals. | eurekalert.org |

| Radical Hydroboration | Generation of a boryl radical followed by addition to an unsaturated bond and subsequent hydrogen atom transfer. | Provides an alternative to conventional hydroboration with different mechanistic pathways. | Could be used to introduce the boron moiety into an unsaturated precursor before cyclization. | rsc.org |

| Boron Insertion Reactions | Single-atom editing methodologies that insert a boron atom into an existing heterocyclic framework. | Offers novel synthetic routes by modifying complex molecules at a late stage. | Potential for converting a pre-existing seven-membered ring (e.g., a benzodioxepine) into a benzodioxaborepin. | rsc.org |

Reactivity and Mechanistic Investigations of 3,4 Dihydro 2,5,1 Benzodioxaborepin 1 Ol Analogs

Transformations Involving the Boron-Carbon and Boron-Oxygen Bonds

The reactivity of 3,4-dihydro-2,5,1-benzodioxaborepin-1-ol and its analogs is largely defined by the chemistry of the B-C and B-O bonds. These bonds are central to some of the most powerful transformations in modern organic synthesis.

Analogs of this compound are valuable partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govacs.org This reaction forms a carbon-carbon bond by coupling the organic group attached to boron with an organic halide or triflate. rsc.org Boronic esters, such as the benzodioxaborepin system, are often preferred over boronic acids due to their enhanced stability and ease of handling. rsc.org

A pivotal step in the Suzuki-Miyaura catalytic cycle is transmetalation, where the organic moiety is transferred from the boron atom to the palladium center. For many years, it was debated whether boronic esters must first hydrolyze to the corresponding boronic acid to undergo transmetalation. However, extensive mechanistic studies have provided compelling evidence that boronic esters can and do participate directly in this step. nih.govacs.orgillinois.edu The reaction is typically facilitated by a base, which activates the boron center by forming a more nucleophilic tetracoordinate 'ate' complex, priming it for transfer to the palladium(II) complex. rsc.org

The structure of the diol used to form the boronic ester has a profound impact on the rate of transmetalation. illinois.edu For instance, studies comparing different cyclic boronic esters have shown significant rate enhancements depending on the ring size and substituents of the esterifying diol. illinois.edu This tunability allows for the optimization of reaction conditions for challenging coupling partners.

Beyond C-C bond formation, organoboron reagents are also employed in the formation of carbon-heteroatom bonds. nih.govnih.gov Palladium-, copper-, or iron-catalyzed cross-coupling reactions can form C-N, C-O, and C-S bonds, linking aryl or vinyl groups from the boronic ester to amines, alcohols, or thiols. nih.govmdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling with Boronic Esters

| Aryl Halide | Boronic Ester Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Bromotoluene | Phenylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 95 |

| 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid neopentyl ester | Pd₂(dba)₃ (1) / SPhos (2) | K₃PO₄ | Dioxane | 80 | 98 |

| 2-Bromopyridine | Thiophene-2-boronic acid catechol ester | Pd(OAc)₂ (2) / XPhos (4) | Cs₂CO₃ | THF | 65 | 92 |

The heterocyclic benzodioxaborepin ring system can potentially undergo ring-opening reactions, particularly under the influence of strong Lewis acids or nucleophiles. While specific studies on the ring-opening polymerization (ROP) of this compound are not prevalent, analogies can be drawn from other heterocyclic systems like benzoxazines. The polymerization of benzoxazines, which also contain a heteroatom-rich six-membered ring, can be initiated via a cationic ring-opening pathway catalyzed by Lewis acids like tris(pentafluorophenyl)borane. mdpi.comnih.gov This suggests that the B-O bonds of the benzodioxaborepin ring could be susceptible to cleavage, leading to oligomeric or polymeric structures under certain conditions. Such ROP processes are thermodynamically driven by the release of ring strain. youtube.com

Ring-contraction pathways offer a synthetic route to smaller, often strained, ring systems. wikipedia.orgchemistrysteps.comntu.ac.uk A relevant example is the photo-induced, radical-mediated ring contraction of five-membered alkenyl boronate complexes. nih.gov In this process, the addition of an electrophilic radical to the alkenyl boronate triggers a 1,2-metalate rearrangement, resulting in the formation of a cyclobutyl boronic ester. nih.gov This type of transformation highlights the potential for the boron-containing ring of a benzodioxaborepin analog to undergo skeletal rearrangements to yield smaller, functionalized carbocycles or heterocycles.

Acidic and Basic Properties of the Boron Center and Related Reactivity

The boron atom in this compound is trigonal planar and possesses a vacant p-orbital, making it an archetypal Lewis acid. rsc.orgnih.gov This electron deficiency is the cornerstone of its reactivity. The Lewis acidity of cyclic boronic esters can be quantitatively evaluated through experimental techniques, such as the Gutmann-Beckett method, or by computational approaches that calculate properties like ammonia (B1221849) affinity (AA) or fluoride (B91410) ion affinity (FIA). rsc.orgacs.orgresearchgate.net

The magnitude of this acidity is highly dependent on the electronic nature of the substituents attached to the boron atom. researchgate.net The aromatic ring and the two oxygen atoms in the benzodioxaborepin system influence the electron density at the boron center. The Lewis acidity follows a general trend where boronates derived from aromatic diols (like catechol) are more Lewis acidic than those from aliphatic diols (like pinacol or neopentyl glycol). rsc.org This is attributed to the electron-withdrawing nature of the sp²-hybridized carbons of the aromatic diol.

This Lewis acidity is crucial for reactivity in several ways:

Activation: In cross-coupling reactions, the interaction of the Lewis acidic boron with a Lewis basic activator (e.g., OH⁻ or OR⁻ from the base) forms the tetracoordinate boronate 'ate' complex. rsc.orgrsc.org This complexation increases the nucleophilicity of the organic group attached to boron, facilitating its transfer to the metal catalyst.

Catalysis: The Lewis acidic boron center can itself act as a catalyst for certain reactions, activating carbonyls or other functional groups through coordination.

Table 2: Calculated Lewis Acidity of Phenylboronates

| Boronate Type | Diol Precursor | Ammonia Affinity (AA) (kJ/mol) |

| Aromatic Diol Boronates | ||

| B(cat) | Catechol | 46.9 |

| Aliphatic Diol Boronates | ||

| B(eg) | Ethylene (B1197577) glycol | 39.3 |

| B(pin) | Pinacol | 36.0 |

| B(neop) | Neopentyl glycol | 34.7 |

| Data adapted from computational studies evaluating Lewis acidity. rsc.org |

Detailed Mechanistic and Kinetic Studies of Reaction Pathways

Mechanistic investigations of reactions involving boronic esters have been a subject of intense research, particularly for the Suzuki-Miyaura cross-coupling. ubc.ca Kinetic studies, often employing in-situ monitoring techniques, have been instrumental in elucidating the complex interplay of factors that govern reaction rates and outcomes. ubc.ca

A central mechanistic question has been the nature of the active transmetalating species. Two primary pathways were proposed: the "boronic acid pathway," where the ester is hydrolyzed before transmetalation, and the "boronate pathway," involving the direct reaction of the 'ate' complex formed from the boronic ester. rsc.org A significant body of evidence from kinetic, structural, and computational studies now supports the viability of the boronate pathway. nih.govacs.orgillinois.edu Pre-transmetalation intermediates involving intact boronic esters have been observed and characterized, confirming their competency to react directly. acs.org

Kinetic analysis has revealed that the rate of the Suzuki-Miyaura reaction is sensitive to several variables:

Boronic Ester Structure: As mentioned, the diol backbone significantly affects the rate. In some cases, boronic esters have been found to transmetalate more than 20 times faster than the corresponding boronic acid. illinois.edu

Base: The choice and concentration of the base are critical for forming the active 'ate' complex.

Solvent: The solvent system can influence the solubility of reactants and intermediates and the rate of key steps.

Ligand: The phosphine (B1218219) ligand on the palladium catalyst plays a crucial role in the rates of oxidative addition, transmetalation, and reductive elimination.

Reaction progress kinetic analysis is a powerful tool used to build a comprehensive picture of these complex catalytic systems from a minimal number of experiments, helping to distinguish between different mechanistic models. mdpi.comresearchgate.net

Derivatization and Functionalization Strategies of the -1-OL Moiety

The nomenclature "this compound" implies a hydroxyl group on the boron atom. In the context of the cyclic ester, this refers to the boronic acid functionality that has been protected by the diol derived from 2-(2-hydroxyethoxy)phenol (B1293960) or a similar precursor. The functionalization strategies, therefore, revolve around the versatile chemistry of the boronic ester moiety itself, where it can act as a switchable protective and activating group. acs.org

This unique dual role is particularly powerful in the context of polyol chemistry, such as with carbohydrates. acs.orgnih.gov A boronic ester can be formed with a 1,2- or 1,3-diol, serving as a protective group that masks these hydroxyls while other positions on the molecule are functionalized (e.g., via acylation, alkylation, or silylation). acs.orgrsc.org

Subsequently, the boronic ester can be switched from a "protective" to an "activating" group. The addition of a Lewis base (like an amine) generates a tetracoordinate boronate adduct. This adduct activates one of the boron-bound oxygen atoms, making it more nucleophilic and enabling its functionalization by a second electrophile. acs.org This strategy allows for sequential, site-selective reactions without the need for intermediate purification steps.

Finally, the boronic ester can be readily cleaved to regenerate the diol. A common method involves transesterification or hydrolysis, which can be facilitated by methods such as Hall's 'phase switching' protocol, where extraction with a basic aqueous solution of a sugar alcohol like sorbitol efficiently removes the boronic acid component. rsc.org

Structural Elucidation and Computational Chemistry of Dihydrobenzodioxaborepins

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

The definitive structural confirmation of 3,4-Dihydro-2,5,1-benzodioxaborepin-1-OL relies on a combination of advanced spectroscopic methods, primarily multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Multidimensional NMR Spectroscopy would provide unambiguous assignment of proton (¹H) and carbon (¹³C) signals, offering detailed insights into the connectivity and spatial relationships of atoms within the molecule. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would establish direct and long-range carbon-proton correlations, respectively. For instance, the HMBC spectrum would be critical in confirming the connectivity between the benzene (B151609) ring protons and the carbons of the seven-membered dioxaborepin ring. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could elucidate the through-space proximity of protons, providing valuable information about the preferred conformation of the seven-membered ring in solution.

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of this compound with high accuracy. researchgate.net Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer would yield a precise mass measurement, allowing for the unequivocal determination of the molecular formula, C₈H₉BO₃. Furthermore, tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the parent ion, and the analysis of the resulting fragmentation pattern would provide corroborating evidence for the proposed structure.

| Spectroscopic Technique | Information Obtained | Expected Observations for this compound |

| ¹H NMR | Chemical environment and connectivity of protons. | Aromatic protons on the benzene ring, diastereotopic protons of the ethylene (B1197577) bridge, and a signal for the hydroxyl proton. |

| ¹³C NMR | Number and type of carbon atoms. | Signals for the aromatic carbons, the aliphatic carbons of the ethylene bridge, and carbons bonded to oxygen. |

| COSY | ¹H-¹H coupling networks. | Correlation between adjacent protons on the benzene ring and the ethylene bridge. |

| HSQC | Direct ¹H-¹³C correlations. | Correlation of each proton to its directly attached carbon atom. |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds). | Correlations between aromatic protons and carbons in the fused ring system; correlations from the ethylene bridge protons to the aromatic ring. |

| NOESY | Through-space ¹H-¹H proximities. | Information on the spatial arrangement and preferred conformation of the seven-membered ring. |

| HRMS | Exact mass and molecular formula. | A highly accurate mass measurement confirming the elemental composition of C₈H₉BO₃. |

| Tandem MS (MS/MS) | Structural fragments. | Fragmentation patterns corresponding to the loss of water, and cleavage of the dioxaborepin ring. |

Crystallographic Analysis for Solid-State Structural Determination

While spectroscopic methods provide structural information in solution, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov For this compound, obtaining a suitable single crystal would allow for the unequivocal determination of bond lengths, bond angles, and torsion angles. asianpubs.org

The crystallographic data would reveal the planarity of the benzene ring and the conformation of the seven-membered dihydrodioxaborepin ring. Seven-membered rings are known to adopt various conformations, such as chair, boat, and twist-boat forms. nih.gov The X-ray structure would definitively establish which of these conformations is preferred in the crystalline state. Furthermore, the analysis of the crystal packing would identify and characterize intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which play a crucial role in the supramolecular architecture of the solid.

| Crystallographic Parameter | Significance |

| Unit Cell Dimensions | The basic repeating unit of the crystal lattice. |

| Space Group | The symmetry elements present in the crystal. |

| Bond Lengths | The distances between bonded atoms, indicative of bond order and strength. |

| Bond Angles | The angles between adjacent bonds, revealing the local geometry around each atom. |

| Torsion Angles | The dihedral angles that define the conformation of the seven-membered ring. |

| Intermolecular Interactions | Hydrogen bonds and other non-covalent interactions that dictate the crystal packing. |

Theoretical and Quantum Chemical Calculations on Electronic Structure and Bonding

In the absence of experimental data or to complement it, theoretical and quantum chemical calculations offer profound insights into the electronic structure and bonding of this compound. dtic.mil Methods such as Density Functional Theory (DFT) are powerful tools for this purpose. nih.gov

Calculations can provide optimized molecular geometries, which can be compared with experimental data if available. The analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the chemical stability and electronic excitation properties.

Furthermore, Natural Bond Orbital (NBO) analysis can be employed to investigate the nature of the bonding in detail. This includes the quantification of atomic charges, the analysis of orbital hybridization, and the study of donor-acceptor interactions between occupied and unoccupied orbitals, which can reveal hyperconjugative effects that contribute to the molecule's stability.

| Computational Method | Derived Information | Insight Provided for this compound |

| Geometry Optimization (e.g., DFT) | Lowest energy three-dimensional structure. | Prediction of bond lengths, bond angles, and the preferred conformation of the seven-membered ring. |

| Frontier Molecular Orbital (FMO) Analysis | Energy and distribution of HOMO and LUMO. | Identification of sites for nucleophilic and electrophilic attack; estimation of electronic stability. |

| Natural Bond Orbital (NBO) Analysis | Atomic charges, hybridization, and orbital interactions. | Understanding of charge distribution, the nature of the B-O and B-C bonds, and intramolecular stabilizing interactions. |

| Molecular Electrostatic Potential (MEP) | Mapping of electrostatic potential on the electron density surface. | Visualization of electron-rich and electron-poor regions, predicting sites for intermolecular interactions. |

Conformational Analysis and Stability Profiling of the Seven-Membered Ring System

The seven-membered ring of this compound is flexible and can adopt several conformations. dalalinstitute.com A thorough conformational analysis is essential to identify the most stable conformers and to understand the dynamic behavior of the ring system.

Computational methods can be used to map the potential energy surface of the molecule by systematically varying the key torsion angles of the seven-membered ring. This allows for the identification of local energy minima, corresponding to stable conformers, and the transition states that connect them. The relative energies of these conformers can be calculated to determine their populations at a given temperature. The most common conformations for seven-membered rings are the chair, boat, twist-chair, and twist-boat. princeton.edu For the dihydrobenzodioxaborepin system, the fusion of the benzene ring will impose constraints on the possible conformations.

The stability of each conformer is determined by a balance of several factors, including angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions between bonds on adjacent atoms), and transannular strain (non-bonded interactions between atoms across the ring).

| Conformation | Description | Relative Stability Factors |

| Chair | A puckered conformation with alternating up and down atoms. | Generally low in angle and torsional strain. |

| Boat | A flexible conformation with two atoms pointing upwards. | Often higher in energy due to torsional strain and transannular interactions. |

| Twist-Chair | A twisted version of the chair conformation. | Can be a low-energy conformer, relieving some torsional strain. |

| Twist-Boat | A twisted version of the boat conformation. | Generally more stable than the boat due to reduced torsional strain. |

Studies on Aromaticity and Isoelectronic Relationships with Carbon Analogues

The concept of aromaticity is central to understanding the stability and reactivity of the benzene ring fused to the dihydrodioxaborepin system. wikipedia.org The benzene moiety in this compound is expected to exhibit classic aromatic character, adhering to Hückel's rule with 6 π-electrons in a cyclic, planar, and fully conjugated system. youtube.comyoutube.com Computational methods can be used to quantify the aromaticity of the benzene ring through indices such as the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring.

A comparative study with the analogous carbon-containing heterocycle, where the boron atom is replaced by a carbon atom, would highlight the unique electronic effects imparted by the boron atom.

| Concept | Relevance to this compound |

| Aromaticity | The fused benzene ring is expected to be aromatic, contributing significantly to the molecule's overall stability. |

| Hückel's Rule | The benzene ring satisfies the 4n+2 π-electron rule (n=1), confirming its aromaticity. |

| NICS Calculations | A computational tool to quantify the degree of aromaticity of the benzene ring. |

| Isoelectronic Analogues | Comparison with a hypothetical carbon-based analogue would elucidate the electronic role of the boron atom. |

Advanced Applications in Materials Science and Catalysis for Benzodioxaborepin Derivatives

Development as Building Blocks for Polymeric and Oligomeric Materials

The rigid, heterocyclic structure of benzodioxaborepin derivatives makes them attractive candidates for incorporation into polymeric and oligomeric materials. While direct polymerization of 3,4-Dihydro-2,5,1-benzodioxaborepin-1-OL itself is not widely reported, the broader class of organoboron compounds is utilized in the synthesis of advanced polymers. The inclusion of such boron-containing moieties can impart unique thermal, mechanical, and electronic properties to the resulting materials. For instance, the synthesis of poly(benzoxazole imide)s from diamine monomers containing a benzoxazole (B165842) unit demonstrates how heterocyclic compounds can be used to create polymers with high glass transition temperatures and excellent thermal stability. Although not a direct example of a poly(benzodioxaborepin), this highlights a strategy that could be adapted for benzodioxaborepin-containing monomers.

The development of oligomeric materials from functionalized catechols, forming disulfide bridges, presents another analogous approach where benzodioxaborepin units could potentially be integrated to create novel functional coatings or materials with specific recognition capabilities. The precise arrangement of functional units in DNA-inspired oligomers further suggests a potential pathway for the sequence-controlled assembly of benzodioxaborepin-based oligomers, leading to materials with programmable properties for applications in drug delivery and diagnostics.

Utilization in Organic Synthesis as Reagents or Ligands

In the realm of organic synthesis, organoboron compounds are well-established as crucial reagents, most notably in Suzuki-Miyaura cross-coupling reactions. While specific applications of this compound as a reagent are not extensively documented, its structure suggests potential utility in similar transformations.

Furthermore, the development of novel ligands for transition-metal catalysis is a continuous pursuit in synthetic chemistry. Benzodioxaborepin derivatives offer a unique scaffold that could be functionalized to create new phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. The electronic properties of the boron center could influence the catalytic activity of the metal complex, potentially leading to enhanced reactivity or selectivity in various cross-coupling and hydrofunctionalization reactions. The design of such ligands would involve strategic placement of coordinating groups on the benzodioxaborepin framework to enable effective binding to a metal center.

Role as Organoboron Catalysts in Polymerization Reactions

Organocatalysis has emerged as a powerful, metal-free alternative for polymerization reactions, with applications in the synthesis of materials for biomedical and optoelectronic devices. Organoboron compounds, in particular, have shown promise in this area.

The copolymerization of carbon dioxide (CO2) with epoxides to produce polycarbonates is a significant area of research for CO2 utilization. nih.gov Various catalysts, including organocatalysts, have been developed for this ring-opening copolymerization (ROCOP). While specific benzodioxaborepin catalysts have not been detailed in readily available literature, the catalytic cycle generally involves the activation of the epoxide by a Lewis acidic center, such as a boron atom, facilitating nucleophilic attack and subsequent chain propagation. nih.gov The design of bifunctional catalysts that can activate both the epoxide and the growing polymer chain is a key strategy for achieving high efficiency and selectivity.

Table 1: Overview of Catalytic Systems for CO2/Epoxide Copolymerization

| Catalyst Type | Metal/Active Center | Co-catalyst | Typical Monomers | Resulting Polymer |

| Homogeneous | Zn(II), Co(III), Cr(III) | PPNCl, DMAP | Cyclohexene oxide, Propylene oxide | Aliphatic polycarbonates |

| Heterogeneous | Zinc glutarate, Double metal cyanides | None | Propylene oxide | Poly(propylene carbonate) |

| Organocatalyst | Lewis pairs (e.g., phosphine/borane) | None | Various epoxides | Polycarbonates |

This table presents a general overview of catalyst types and does not specifically include benzodioxaborepin-based catalysts due to a lack of specific literature.

The catalytic performance of organoboron catalysts is highly dependent on the steric and electronic environment of the boron center. The Lewis acidity of the boron atom, which is crucial for epoxide activation, can be tuned by the substituents on the benzodioxaborepin ring. Electron-withdrawing groups would enhance the Lewis acidity, potentially leading to higher catalytic activity. Conversely, bulky substituents around the boron center can influence the selectivity of the polymerization by sterically directing the approach of the monomers.

Investigation as Functional Materials with Tunable Properties (e.g., Optoelectronic Materials)

The development of functional materials with tunable optoelectronic properties is a key area of materials science. While research on benzodioxaborepin derivatives in this context is still emerging, analogous heterocyclic compounds have shown significant promise. For example, derivatives of benzoxazole and benzophenone (B1666685) are being investigated as emitters for Organic Light-Emitting Diodes (OLEDs). These molecules often exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to high quantum efficiencies in OLED devices.

The photophysical properties of benzodioxaborepin derivatives could be tuned by introducing various electron-donating and electron-withdrawing groups onto the aromatic ring. Such modifications can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission wavelengths of the molecule. The investigation of the luminescent properties of these compounds could open up new avenues for their application in sensing, bioimaging, and advanced display technologies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,4-Dihydro-2,5,1-benzodioxaborepin-1-OL, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves condensation of boron-containing intermediates with diols or phenolic derivatives under controlled conditions. For example, analogous heterocyclic systems (e.g., benzodioxaborepin derivatives) are synthesized via acid- or base-catalyzed cyclization. A stepwise approach includes:

Preparation of a boronic acid precursor.

Cyclization using a dehydrating agent (e.g., molecular sieves) in anhydrous solvents like toluene .

- Optimization : Vary temperature (e.g., 0–5°C for sensitive intermediates), stoichiometry, and catalyst loading. Monitor progress via TLC or in situ FTIR to track boronate ester formation.

Q. How is structural characterization of this compound performed?

- Methodology :

- NMR Spectroscopy : Use and NMR to confirm boron incorporation and ring structure. For example, NMR typically shows a peak near 30 ppm for trigonal boron in boronate esters.

- X-ray Crystallography : Resolve bond angles and planarity of the benzodioxaborepin ring.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Kinetic Studies : Conduct time-resolved NMR or UV-Vis spectroscopy to monitor intermediate formation during Suzuki-Miyaura couplings.

- Computational Modeling : Density Functional Theory (DFT) calculations assess transition states and boron’s electrophilic character. For example, evaluate the energy barrier for transmetallation steps.

- Isotopic Labeling : Use -labeled diols to trace oxygen exchange during hydrolysis.

Q. How can contradictions in catalytic activity data be resolved for boron-containing heterocycles like this compound?

- Methodology :

- Control Experiments : Test for trace metal impurities (e.g., via ICP-MS) that may influence catalysis.

- Reproducibility Checks : Replicate reactions under inert atmospheres (glovebox) to exclude moisture/oxygen interference.

- Multivariate Analysis : Apply statistical tools (e.g., Design of Experiments, DoE) to isolate variables affecting yield or selectivity.

Data Analysis and Interpretation

Q. What strategies are recommended for interpreting conflicting spectroscopic data in boron heterocycle synthesis?

- Methodology :

- Multi-Technique Validation : Cross-validate NMR findings with IR (e.g., B-O stretches near 1350 cm) and X-ray data.

- Dynamic NMR : Resolve fluxional behavior in solution (e.g., ring puckering) by variable-temperature NMR.

- Crystallographic Software : Use programs like OLEX2 to refine disorder models in crystal structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.